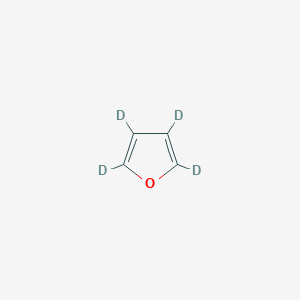

Furan-d4

Übersicht

Beschreibung

Furan-d4 is a synthetic chemical compound that holds significant importance in the realm of synthetic organic chemistry due to its unique structure - a five-membered ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

Furan-d4 has a unique structure, a five-membered ring with four carbon atoms and one oxygen atom . The molecular formula of Furan-d4 is C4H4O . The InChI representation of Furan-d4 is InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D . The Canonical SMILES representation is C1=COC=C1 and the Isomeric SMILES representation is [2H]C1=C (OC (=C1 [2H]) [2H]) [2H] .

Chemical Reactions Analysis

Furan, the non-deuterated analog of Furan-d4, is known to undergo several types of reactions. It can participate in Diels-Alder reactions with maleic anhydride . Furan can also be catalytically reduced to tetrahydrofuran . Oxidation of furan gives succinaldehyde . In the presence of acids, resinification occurs .

Physical And Chemical Properties Analysis

Furan-d4 has a molecular weight of 72.10 g/mol . It has a XLogP3 value of 1.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass and monoisotopic mass of Furan-d4 are 72.051321731 g/mol . The topological polar surface area is 13.1 Ų . It has a complexity of 22.8 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Pharmaceuticals Production

Furan is used to produce pharmaceuticals . Furan-containing compounds have been employed as medicines in a number of distinct disease areas . They exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Resin Production

Furan is used in the production of resin . It is a key starting material for a variety of industries for the preparation of many useful products .

Agrochemicals Production

Furan is used in the production of agrochemicals . It is processed from furfural, which is an organic compound obtained from biomass feedstock .

Lacquers Production

Furan is used in the production of lacquers . It is a green and environmentally friendly material .

Petroleum Refining

Furfural, a derivative of furan, found application as an excellent liquid/liquid extractant useful in the removal of aromatics from diesel fuels in order to improve on the ignition properties . It has become an indispensable chemical in the petroleum refining industry .

Wirkmechanismus

Target of Action

Furan-d4, also known as Tetradeuteriofuran , is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan and its derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure . This reactivity allows them to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan and its derivatives, including Furan-d4, can be involved in various biochemical pathways. For instance, furan is metabolized by certain microorganisms like Cupriavidus basilensis . .

Pharmacokinetics

It’s known that furan and its derivatives have remarkable therapeutic efficacy , suggesting they have favorable pharmacokinetic properties.

Result of Action

Furan and its derivatives are known to have various therapeutic effects, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action of Furan-d4 can be influenced by various environmental factors. For instance, furan, the parent compound of Furan-d4, is known to be unstable and tends to decompose in the presence of oxygen and light . Therefore, the action, efficacy, and stability of Furan-d4 may also be influenced by similar environmental factors.

Safety and Hazards

Furan-d4 should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended not to breathe its dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn while handling it. In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuteriofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQBMQCUIZJEEH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369904 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-d4 | |

CAS RN |

6142-90-1 | |

| Record name | Furan-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

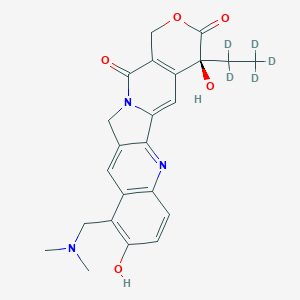

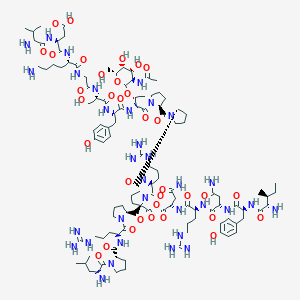

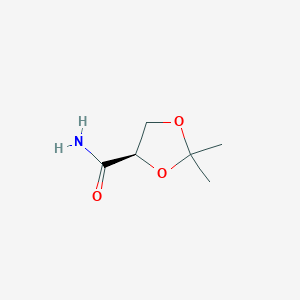

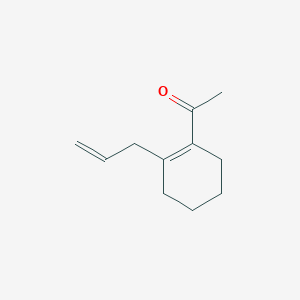

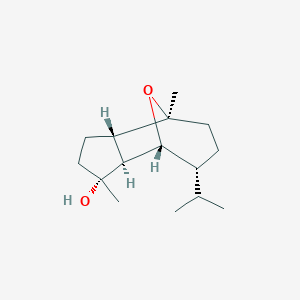

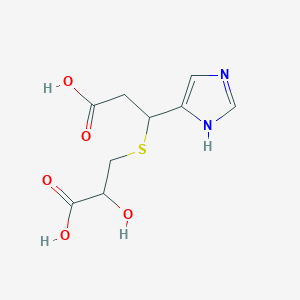

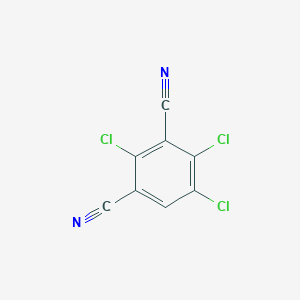

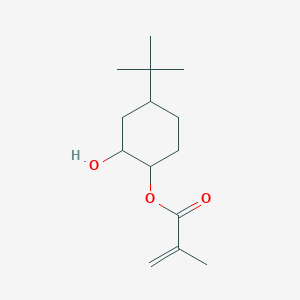

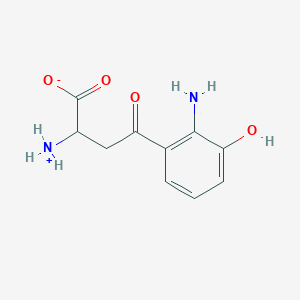

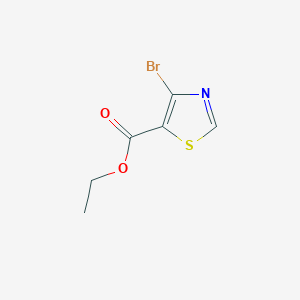

Feasible Synthetic Routes

Q & A

Q1: Can you provide details on the analytical method using furan-d4 for furan determination in food?

A2: A recent study [] describes a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of furan, 2-methylfuran, and 3-methylfuran in food samples. This method utilizes furan-d4 as an internal standard. The food sample is treated using a headspace technique, where volatile compounds, including furan, partition into the headspace above the sample. This headspace gas is then injected into the GC-MS system. Furan-d4 is added to the sample prior to headspace extraction, allowing for accurate quantification of furan by comparing its signal to the known concentration of furan-d4.

Q2: What are the reported detection limits and recoveries for furan analysis using furan-d4 in the mentioned study?

A3: The study [] reports a detection limit of 0.3 µg/kg and a quantitative limit of 1.0 µg/kg for furan using the HS-GC-MS method with furan-d4. The recovery of furan ranged from 72 to 110%, with relative standard deviations between 3.3 and 13%. These values demonstrate the sensitivity and reliability of this analytical method for quantifying furan in various food matrices.

Q3: Apart from food analysis, are there other applications of furan-d4 in research?

A4: While the provided research focuses on food analysis, furan-d4's applications extend to other areas requiring accurate furan quantification. For instance, it can be used in environmental monitoring to measure furan levels in air or water samples []. Similarly, it can be used in toxicological studies investigating the metabolic fate and potential health effects of furan exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)